REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([Br:11])[CH:3]=1.O.O.Cl[Sn]Cl.[OH-].[Na+]>C(O)C>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([Br:11])[CH:3]=1)[NH2:8] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC(=C1)[N+](=O)[O-])Br
|
Name
|
|
Quantity
|
341 g
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude white solid thus obtained
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (×3)
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(N)C=C(C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |